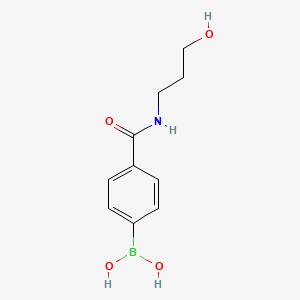
(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid
Overview
Description
(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative with the chemical formula C10H14BNO4. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group linked to a hydroxypropyl chain. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications .
Mechanism of Action
Mode of Action
Boronic acids are known to form reversible covalent bonds with proteins, enzymes, and other biological molecules, which could potentially influence their function .
Biochemical Pathways
Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with biochemical pathways involving carbon-carbon bond formation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3-Hydroxypropylcarbamoyl)phenylboronic acid . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound. The compound is stored at room temperature in an inert atmosphere .
Preparation Methods
The synthesis of (4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid can be achieved through several methods. One common approach involves the reaction of phenylboronic acid with 3-hydroxypropyl isocyanate under controlled conditions. The reaction typically proceeds in the presence of a suitable solvent and catalyst to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with halides or pseudohalides in the presence of a palladium catalyst, forming carbon-carbon bonds.
Esterification: The boronic acid group can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.
Condensation Reactions: The carbamoyl group can participate in condensation reactions with amines or other nucleophiles, leading to the formation of amides or other derivatives.
Scientific Research Applications
(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Lacks the hydroxypropylcarbamoyl group, making it less versatile in certain applications.
(4-((3-Chloropropyl)carbamoyl)phenyl)boronic Acid: Contains a chloropropyl group instead of a hydroxypropyl group, which can alter its reactivity and binding properties.
4-Hydroxyphenylboronic Acid: Similar in structure but lacks the carbamoyl group, limiting its potential interactions and applications.
The unique combination of functional groups in this compound provides it with distinct reactivity and binding properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[4-(3-hydroxypropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c13-7-1-6-12-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,13,15-16H,1,6-7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMQHVJGIAQUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657448 | |
| Record name | {4-[(3-Hydroxypropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-29-7 | |
| Record name | {4-[(3-Hydroxypropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


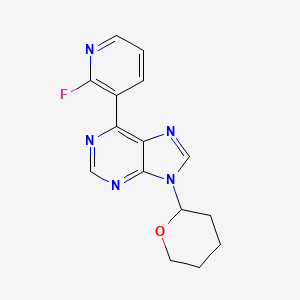


![[2-(3,4-Dimethylphenoxy)phenyl]methanol](/img/structure/B1387107.png)
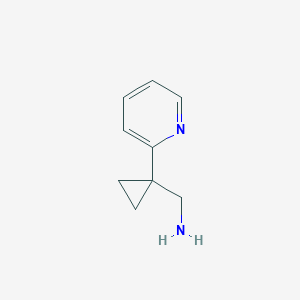
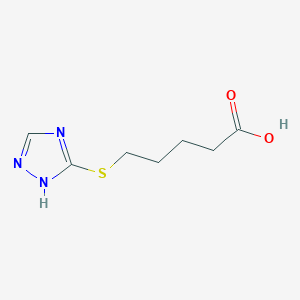

![Benzenamine, 2-[(hexyloxy)methyl]-](/img/structure/B1387113.png)

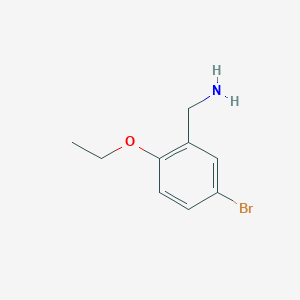
![(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B1387120.png)

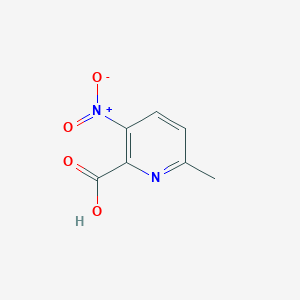
![3-Chloro-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B1387123.png)
